Cas no 138808-16-9 (2,2,3,3-tetramethylpentanenitrile)

2,2,3,3-Tetramethylpentanenitrile is a branched aliphatic nitrile characterized by its high stability and low reactivity due to the steric hindrance imparted by its tetramethyl-substituted structure. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of specialty chemicals, pharmaceuticals, and agrochemicals. Its robust molecular framework enhances thermal and chemical resistance, making it suitable for applications requiring inert conditions. The nitrile functional group also allows for further derivatization, enabling the synthesis of amines, carboxylic acids, or heterocyclic compounds. Its well-defined structure ensures consistent performance in synthetic pathways, offering reliability in complex chemical processes.
2,2,3,3-tetramethylpentanenitrile structure
138808-16-9 structure
Product name:2,2,3,3-tetramethylpentanenitrile
CAS No:138808-16-9
MF:C12H23N
Molecular Weight:181.31772
CID:1266079
PubChem ID:85626105

2,2,3,3-tetramethylpentanenitrile 化学的及び物理的性質

名前と識別子

    • Pentanenitrile, 2,2,3,3-tetramethyl-
    • 2,2,3,3-tetramethylpentanenitrile
    • 138808-16-9
    • EN300-1753582
    • インチ: InChI=1S/C9H17N/c1-6-8(2,3)9(4,5)7-10/h6H2,1-5H3
    • InChIKey: GDNHDASNJUXFJP-UHFFFAOYSA-N
    • SMILES: CCC(C)(C)C(C)(C)C#N

計算された属性

  • 精确分子量: 181.18319
  • 同位素质量: 139.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 157
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

  • PSA: 23.79

2,2,3,3-tetramethylpentanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1753582-5.0g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
5g
$2360.0 2023-06-03
Enamine
EN300-1753582-0.5g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
0.5g
$781.0 2023-09-20
Enamine
EN300-1753582-0.25g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
0.25g
$748.0 2023-09-20
Enamine
EN300-1753582-1g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
1g
$813.0 2023-09-20
Enamine
EN300-1753582-10g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
10g
$3500.0 2023-09-20
Enamine
EN300-1753582-5g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
5g
$2360.0 2023-09-20
Enamine
EN300-1753582-1.0g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
1g
$813.0 2023-06-03
Enamine
EN300-1753582-0.1g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
0.1g
$715.0 2023-09-20
Enamine
EN300-1753582-0.05g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
0.05g
$683.0 2023-09-20
Enamine
EN300-1753582-2.5g
2,2,3,3-tetramethylpentanenitrile
138808-16-9
2.5g
$1594.0 2023-09-20

2,2,3,3-tetramethylpentanenitrile 関連文献

2,2,3,3-tetramethylpentanenitrileに関する追加情報

Professional Introduction to 2,2,3,3-tetramethylpentanenitrile (CAS No. 138808-16-9)

2,2,3,3-tetramethylpentanenitrile, identified by its Chemical Abstracts Service (CAS) number 138808-16-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This nitrile derivative stands out due to its unique structural configuration, which consists of a highly branched alkyl chain coupled with a nitrile functional group. The compound's molecular formula, C8H14N, underscores its non-polar nature with a notable electron-withdrawing effect introduced by the nitrile moiety.

The synthesis and application of 2,2,3,3-tetramethylpentanenitrile have been extensively explored in recent years, particularly in the development of novel pharmaceutical intermediates and ligands for catalytic processes. Its structural rigidity and stability make it an attractive candidate for use in complex organic transformations. For instance, researchers have leveraged its framework to design chiral auxiliaries that enhance the enantioselectivity of asymmetric reactions—a critical factor in the production of optically active pharmaceuticals.

In the realm of medicinal chemistry, CAS No. 138808-16-9 has been investigated for its potential role as a precursor in the synthesis of bioactive molecules. The nitrile group is a versatile handle that can be further functionalized into carboxylic acids, amides, or other pharmacophores through well-established chemical protocols. Recent studies have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many therapeutic agents. For example, derivatives of this compound have been employed to develop kinase inhibitors and other small-molecule drugs targeting specific disease pathways.

The compound's unique electronic properties also make it valuable in materials science applications. Its ability to act as a ligand in transition metal catalysis has been exploited to create efficient catalysts for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds—a cornerstone of organic synthesis. Moreover, the high symmetry of 2,2,3,3-tetramethylpentanenitrile allows it to serve as a model system for studying molecular interactions at the computational level. Advanced quantum mechanical calculations have been performed to elucidate its binding affinities with metal ions and biological targets.

From an industrial perspective, the production of CAS No. 138808-16-9 has been optimized for scalability while maintaining high purity standards. Modern synthetic routes often involve catalytic hydrogenation or condensation reactions that highlight the compound's adaptability to large-scale manufacturing processes. The demand for this intermediate has grown alongside the expansion of drug discovery programs worldwide, underscoring its importance as a building block in synthetic chemistry.

The safety profile of 2,2,3,3-tetramethylpentanenitrile is another area of focus. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to mitigate any potential health risks associated with exposure. Research into its toxicological properties has revealed that it exhibits low acute toxicity but may pose chronic concerns if prolonged exposure occurs. Consequently, workplaces handling this compound are advised to implement robust ventilation systems and personal protective equipment (PPE) protocols.

Recent advancements in green chemistry have also influenced the synthesis of CAS No. 138808-16-9. Innovations such as solvent-free reactions and microwave-assisted synthesis have reduced the environmental footprint of producing this intermediate. These eco-friendly approaches align with global efforts to minimize waste and energy consumption in chemical manufacturing—a trend that is expected to continue shaping the future of industrial chemistry.

The role of computational chemistry in understanding 2,2,3,3-tetramethylpentanenitrile cannot be overstated. Machine learning models have been developed to predict reaction outcomes involving this compound with remarkable accuracy. Such tools aid researchers in designing experiments more efficiently by simulating complex molecular interactions before conducting wet-lab investigations—a paradigm shift toward data-driven drug discovery.

In conclusion,CAS No. 138808-16-9 represents a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer unparalleled opportunities for innovation while posing challenges that require interdisciplinary collaboration to address fully. As research progresses,2,2,3,3-tetramethylpentanenitrileCAS No.138808-16-9

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